(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyridine and (S)-pyrrolidine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Nitropyridin-2-yl)pyrrolidine: Lacks the amine group.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol: Contains a hydroxyl group instead of an amine.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPBMHLMRLFJAH-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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